molecular formula C7H9BrN2 B1446238 4-Amino-2-bromobenzylamine CAS No. 624814-19-3

4-Amino-2-bromobenzylamine

Cat. No. B1446238
M. Wt: 201.06 g/mol
InChI Key: NADVLWHPLPJDGN-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 4-Amino-2-bromobenzylamine is C7H9BrN2. The average mass is 197.032 Da and the monoisotopic mass is 195.963608 Da .

Relevant Papers One relevant paper discusses the use of a similar compound, 4-Amino-2,2,6,6-Tetramethylpiperidine, in the protection of paper heritage objects . Another paper documents the synthesis of benzocaine and its reactions . These papers could provide insights into potential applications and reactions of 4-Amino-2-bromobenzylamine.

Scientific Research Applications

Synthesis of Complex Molecules

4-Amino-2-bromobenzylamine plays a role in the synthesis of complex molecules. For example, it is used in the synthesis of 1,4-benzodiazepin-3-ones, a process facilitated by CuI-catalyzed coupling with α-amino acids, leading to moderate yields of these compounds (Wang, Jiang, Gao, & Ma, 2009). Additionally, it is involved in the creation of tritium-labelled DSP 4, a selective noradrenaline neurotoxin, which highlights its utility in neuroscientific research (Sahlberg & Gawell, 1985).

Photodynamic Therapy

In the field of photodynamic therapy, particularly for cancer treatment, derivatives of 4-Amino-2-bromobenzylamine are synthesized for their photosensitizing properties. These derivatives, such as zinc phthalocyanine substituted compounds, show high singlet oxygen quantum yield, making them potential candidates for Type II photosensitizers in cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Structure and Analysis

4-Amino-2-bromobenzylamine is also utilized in the study of molecular structures and analysis. For instance, its derivatives are studied in relation to bromophenols, examining their potential interactions with amino acids and nucleosides, though they were found to be inactive against various microorganisms and human cancer cell lines (Zhao et al., 2005).

Neuroscientific Research

Additionally, 4-Amino-2-bromobenzylamine derivatives are used in neuroscience to study neurotoxic effects on noradrenergic neurons. Research on compounds like DSP-4 helps in understanding the impact of neurotoxins on both peripheral and central noradrenergic neurons, providing valuable insights into neurological disorders and potential treatments (Jaim-Etcheverry & Zieher, 1980).

properties

IUPAC Name

4-(aminomethyl)-3-bromoaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c8-7-3-6(10)2-1-5(7)4-9/h1-3H,4,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NADVLWHPLPJDGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)Br)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501300759
Record name 4-Amino-2-bromobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-2-bromobenzylamine

CAS RN

624814-19-3
Record name 4-Amino-2-bromobenzenemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=624814-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Amino-2-bromobenzenemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501300759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Li, C Gelbaum, JS Fisk, B Holden… - The Journal of …, 2016 - ACS Publications
… Reaction of 4-Amino-2-bromobenzylamine with PhB(OH) 2 in Water in the Presence of Varying Amounts of Added K 3 PO 4 Following the Reaction Conditions in eq 2 (2.0 mol % of Pd(…
Number of citations: 22 pubs.acs.org

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